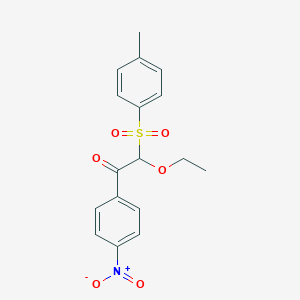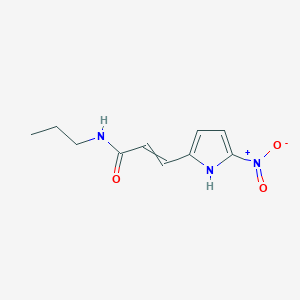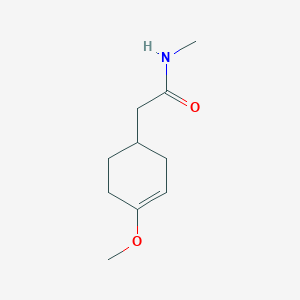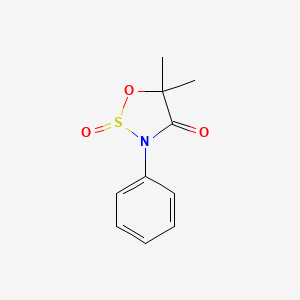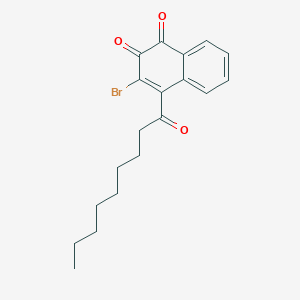
1,2-Naphthalenedione, 3-bromo-4-(1-oxononyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Naphthalenedione, 3-bromo-4-(1-oxononyl)- is a chemical compound that belongs to the class of naphthoquinones Naphthoquinones are known for their diverse biological activities and are found in various natural sources
Preparation Methods
The synthesis of 1,2-Naphthalenedione, 3-bromo-4-(1-oxononyl)- typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids like aluminum chloride as a catalyst and anhydrous conditions to prevent unwanted side reactions .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1,2-Naphthalenedione, 3-bromo-4-(1-oxononyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex quinones.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as an anti-cancer agent due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of dyes and pigments due to its stable chromophore structure.
Mechanism of Action
The mechanism of action of 1,2-Naphthalenedione, 3-bromo-4-(1-oxononyl)- involves its interaction with cellular components. It has been shown to promote the expansion of CD8+ T cells and limit the activity of Th1 and Th17 cells, which are involved in autoimmune responses. This immunomodulatory effect is mediated through the selective reduction of antigen-specific CD4+ cells, leading to decreased inflammation and disease severity .
Comparison with Similar Compounds
Similar compounds to 1,2-Naphthalenedione, 3-bromo-4-(1-oxononyl)- include other naphthoquinone derivatives such as:
2-Bromo-1,4-Naphthalenedione: Known for its role in promoting CD8+ T cell expansion and limiting Th1/Th17 activity.
1,4-Naphthoquinone: A simpler naphthoquinone with broad biological activities.
Plumbagin: A naturally occurring naphthoquinone with anti-cancer and anti-inflammatory properties.
The uniqueness of 1,2-Naphthalenedione, 3-bromo-4-(1-oxononyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other naphthoquinones.
Properties
CAS No. |
61983-08-2 |
|---|---|
Molecular Formula |
C19H21BrO3 |
Molecular Weight |
377.3 g/mol |
IUPAC Name |
3-bromo-4-nonanoylnaphthalene-1,2-dione |
InChI |
InChI=1S/C19H21BrO3/c1-2-3-4-5-6-7-12-15(21)16-13-10-8-9-11-14(13)18(22)19(23)17(16)20/h8-11H,2-7,12H2,1H3 |
InChI Key |
OYMDCLVCTFKNKB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)C1=C(C(=O)C(=O)C2=CC=CC=C21)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


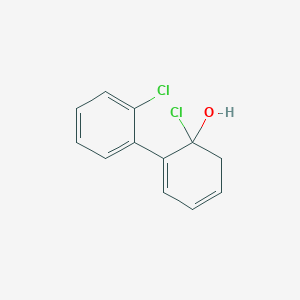
germane](/img/structure/B14540100.png)
![1,1-Dimethyl-2-[(trimethylsilyl)oxy]silolane](/img/structure/B14540116.png)
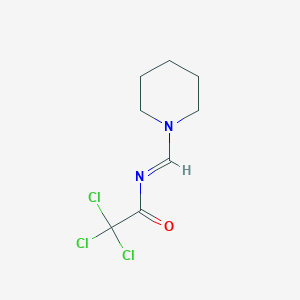
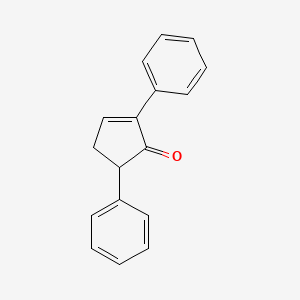
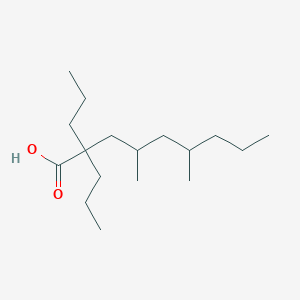
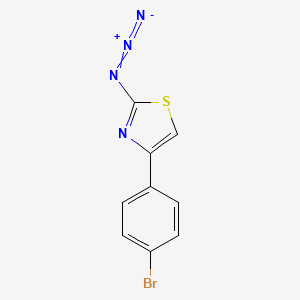
![1-[2,6-Dinitro-4-(trifluoromethyl)anilino]propan-2-ol](/img/structure/B14540130.png)
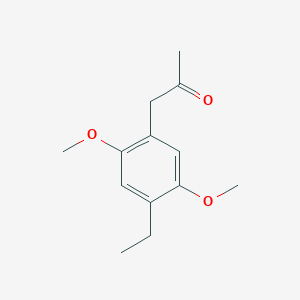
![Hexyl(dimethyl)[(trimethoxysilyl)methyl]phosphanium bromide](/img/structure/B14540142.png)
